molecular formula C17H12ClNO2 B3036684 5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1,2-oxazole CAS No. 400074-69-3

5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1,2-oxazole

Cat. No.: B3036684
CAS No.: 400074-69-3
M. Wt: 297.7 g/mol
InChI Key: IYEHOGDFUSXAKV-SFQUDFHCSA-N
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Description

5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1,2-oxazole is a synthetic organic compound with the molecular formula C17H12ClNO2 and a molecular weight of 297.7 g/mol. This compound is known for its unique structure, which includes a chlorophenoxy group and a phenylethenyl group attached to an oxazole ring.

Preparation Methods

The synthesis of 5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1,2-oxazole typically involves the reaction of 4-chlorophenol with 2-bromo-1-phenylethene in the presence of a base to form the intermediate 1-(4-chlorophenoxy)-2-phenylethene. This intermediate is then reacted with 2-bromo-1,2-oxazole under specific conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1,2-oxazole has been extensively studied for its applications in various scientific fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential use in the development of new therapeutic agents for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1,2-oxazole can be compared with other similar compounds, such as:

    4-Bromo-4’-chloro-trans-stilbene oxazole: This compound shares a similar structure but with different substituents, leading to variations in its chemical and biological properties.

    1-(4-chlorophenoxy)-2-phenylethene: This intermediate compound is structurally related and used in the synthesis of the final product.

Properties

IUPAC Name

5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c18-14-6-8-15(9-7-14)20-17(16-10-11-19-21-16)12-13-4-2-1-3-5-13/h1-12H/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEHOGDFUSXAKV-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=NO2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=NO2)/OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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